

Introduction: The Strategic Importance of 5-Chloroisatoic Anhydride

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Compound of Interest

Compound Name: 3-Chloroisatoic anhydride

Cat. No.: B1581743

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5-Chloroisatoic anhydride is a halogenated heterocyclic compound that serves as a pivotal building block in modern medicinal chemistry.^{[1][2]} Belonging to the family of isatoic anhydrides, which are anhydrides of N-carboxyanthranilic acids, this molecule is prized for its dual reactivity. It acts as a constrained and activated form of 2-amino-5-chlorobenzoic acid, offering a predictable and efficient route to a variety of substituted anthranilamides and other complex heterocyclic systems. Its utility is underscored by its application in the synthesis of compounds targeting cancer and metabolic diseases, making a thorough understanding of its structure and reactivity essential for drug development professionals.^{[1][3][4]} The presence of the chloro-substituent is particularly significant, as chlorine-containing molecules represent a substantial portion of FDA-approved drugs, often enhancing pharmacokinetic properties like metabolic stability and membrane permeability.^{[5][6]}

Molecular Structure and Physicochemical Properties

The foundational element of 5-Chloroisatoic anhydride's utility is its distinct molecular architecture. It features a bicyclic system where a benzene ring is fused to a 1,3-oxazine-2,4-dione ring. The chlorine atom is positioned at the 5-position of the isatoic anhydride core, which corresponds to the 5-position of the parent anthranilic acid.

Caption: Molecular Structure of 5-Chloroisatoic anhydride.

This planar, rigid structure is key to its function as a synthetic scaffold. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the reactivity of the aromatic ring and the anhydride moiety.

Table 1: Physicochemical Properties of 5-Chloroisatoic Anhydride

Property	Value	Reference(s)
CAS Number	4743-17-3	[1][7][8]
Molecular Formula	C ₈ H ₄ ClNO ₃	[1][2][7]
Molecular Weight	197.58 g/mol	[1][7][8]
Appearance	White to light yellow crystalline powder	[1][2]
Melting Point	~300 °C (with decomposition)	[1][8]
Solubility	Slightly soluble in DMSO; Insoluble in water	[1][2]
SMILES	Clc1ccc2NC(=O)OC(=O)c2c1	[8]
InChI Key	MYQFJMYJVJRSGP- UHFFFAOYSA-N	[8]

Spectroscopic Characterization: A Fingerprint of the Molecule

Confirming the structure of 5-Chloroisatoic anhydride and its derivatives relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

Acid anhydrides are distinguished in IR spectroscopy by the presence of two carbonyl (C=O) stretching bands, arising from symmetric and asymmetric stretching modes.[9] This is a definitive feature for confirming the integrity of the anhydride ring.

- Asymmetric C=O Stretch: Expected near 1820-1850 cm^{-1} .
- Symmetric C=O Stretch: Expected near 1760-1790 cm^{-1} .[\[10\]](#)[\[11\]](#)
- C-N Stretch: Around 1200-1350 cm^{-1} .
- C-Cl Stretch: Typically found in the 600-800 cm^{-1} region.
- N-H Stretch: A broad peak around 3100-3300 cm^{-1} for the N-H bond within the heterocyclic ring.

The presence of this characteristic double peak in the carbonyl region is a primary indicator of the isatoic anhydride functional group.[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

- ^1H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is characteristic. For 5-Chloroisatoic anhydride, three distinct signals are expected for the protons on the benzene ring. Based on published data (in DMSO-d_6), the signals are:
 - $\delta \sim 11.85$ ppm: A broad singlet corresponding to the acidic N-H proton.[\[3\]](#)[\[4\]](#)
 - $\delta \sim 7.88$ ppm: A doublet ($d, J \approx 2.4$ Hz) for the proton at the C6 position.[\[3\]](#)[\[4\]](#)
 - $\delta \sim 7.78$ ppm: A doublet of doublets ($dd, J \approx 8.7, 2.4$ Hz) for the proton at the C8 position.[\[3\]](#)[\[4\]](#)
 - $\delta \sim 7.15$ ppm: A doublet ($d, J \approx 8.7$ Hz) for the proton at the C7 position.[\[3\]](#)[\[4\]](#)
- ^{13}C NMR Spectroscopy: The carbon spectrum will show eight distinct signals:
 - Two Carbonyl Carbons: In the $\delta 150-165$ ppm range.
 - Six Aromatic Carbons: In the $\delta 110-145$ ppm range, with the carbon attached to the chlorine atom (C5) showing a characteristic shift.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion Peak (M^+): The mass spectrum will show a molecular ion peak at m/z 197, corresponding to the molecular weight of the compound.
- Isotopic Pattern: A characteristic feature will be the $M+2$ peak at m/z 199, with an intensity approximately one-third of the M^+ peak, which is definitive for a molecule containing one chlorine atom.
- Key Fragmentation: A common fragmentation pathway for isatoic anhydrides is the loss of carbon dioxide (CO_2 , 44 Da) to form a benzyn-like intermediate.[\[12\]](#)

Table 2: Summary of Key Spectroscopic Data for 5-Chloroisatoic Anhydride

Technique	Key Feature	Expected Value / Observation	Reference(s)
IR	Carbonyl (C=O) Stretches	Two distinct peaks: ~1830 cm^{-1} and ~1770 cm^{-1}	[9] [10]
1H NMR	N-H Proton (in DMSO- d_6)	Broad singlet, δ ~11.85 ppm	[3] [4]
1H NMR	Aromatic Protons (in DMSO- d_6)	Three signals between δ 7.1-7.9 ppm	[3] [4]
MS	Molecular Ion (M^+) & Isotope	m/z 197 and m/z 199 (ratio ~3:1)	[13]
MS	Major Fragment	Loss of CO_2 (44 Da)	[12]

Synthesis and Chemical Reactivity

The value of 5-Chloroisatoic anhydride lies in its straightforward synthesis and predictable reactivity, making it a reliable tool for medicinal chemists.

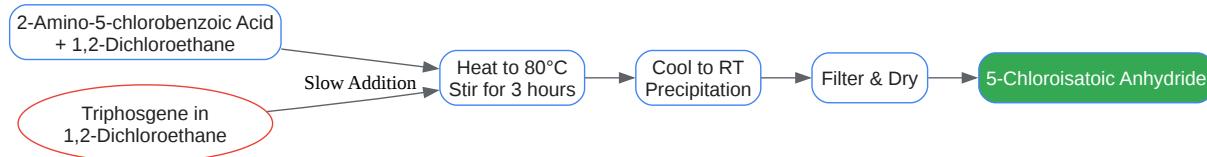
Experimental Protocol: Synthesis of 5-Chloroisatoic Anhydride

A standard and high-yielding method for the preparation of 5-Chloroisatoic anhydride involves the cyclization of 2-amino-5-chlorobenzoic acid using a phosgene equivalent like triphosgene. [3][4]

Causality: Triphosgene serves as a safe and solid source of phosgene. It reacts with both the carboxylic acid and the amine functionalities of the starting material. The initial reaction forms an N-carbonyl chloride, which then undergoes intramolecular cyclization with the carboxylic acid group to eliminate HCl and form the stable six-membered anhydride ring. The reaction is typically performed at elevated temperatures to ensure completion.

Step-by-Step Methodology:[3][4]

- **Reaction Setup:** To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL).
- **Reagent Addition:** Heat the mixture to 80 °C. Prepare a solution of triphosgene (21 g, 0.07 mol, equivalent to 0.21 mol of phosgene) in 1,2-dichloroethane (100 mL) and add it slowly dropwise to the heated solution over 1 hour.
- **Reaction:** After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for an additional 3 hours.
- **Isolation:** Cool the mixture to room temperature using an ice water bath. A white solid will precipitate.
- **Purification:** Collect the solid precipitate by filtration, wash it with a small amount of cold 1,2-dichloroethane, and dry it under vacuum to yield 5-Chloroisatoic anhydride (yields are typically >95%).[3][4]



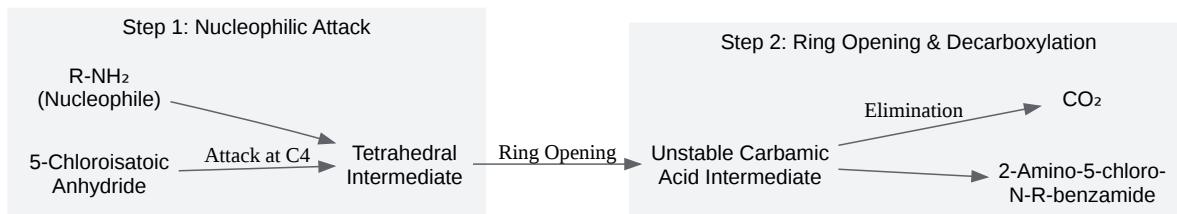
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Caption: Workflow for the synthesis of 5-Chloroisatoic anhydride.

Core Reactivity: A Versatile Electrophile

The chemical behavior of 5-Chloroisatoic anhydride is dominated by its susceptibility to nucleophilic attack. This reaction opens the anhydride ring and provides a scaffold for building more complex molecules.

Mechanism: Nucleophiles, such as primary amines ($R-NH_2$), preferentially attack the more electrophilic C4 carbonyl carbon. This leads to the opening of the heterocyclic ring and the elimination of CO_2 , yielding a 2-amino-5-chlorobenzamide derivative. This reaction is highly efficient and serves as a cornerstone for combinatorial chemistry libraries.



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Caption: General mechanism of 5-Chloroisatoic anhydride with an amine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of understanding 5-Chloroisatoic anhydride's structure is realized in its application as a strategic starting material for biologically active molecules.

- **Anticancer Agents:** It is a key reagent in the synthesis of 2-acetamidobenzamides, which have shown antiproliferative activity against various tumor cell lines.[1][3][4] The anthranilamide core generated from the ring-opening reaction is a common feature in many kinase inhibitors and other anticancer drugs.
- **Metabolic Disease Modulators:** The compound has been used to prepare inhibitors of delta-5 desaturase, an enzyme critical in fatty acid metabolism.[1][3] Modulating this enzyme has potential therapeutic implications for metabolic syndrome and related conditions.
- **Scaffold for Heterocycles:** Beyond simple benzamides, the reactive intermediates formed from 5-Chloroisatoic anhydride can be used in multi-step syntheses to construct more complex heterocyclic systems like quinazolinones, benzodiazepines, and acridones, which are privileged structures in drug discovery.[7][14]

Safety and Handling

As a reactive chemical intermediate, proper handling of 5-Chloroisatoic anhydride is crucial for laboratory safety.

- **Hazards:** The compound is classified as a skin, eye, and respiratory irritant.[8] It should be handled in a well-ventilated area, preferably a chemical fume hood.
- **Personal Protective Equipment (PPE):** Standard PPE, including safety goggles, gloves (nitrile rubber is recommended), and a lab coat, is mandatory.[8][15] For handling larger quantities, a dust mask or respirator should be used.[15][16]
- **Storage:** Store in a tightly closed container in a cool, dry place under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[1][7]

Table 3: GHS Hazard Information

Hazard Code	Description	Precautionary Code(s)
H315	Causes skin irritation	P264, P280, P302+P352
H319	Causes serious eye irritation	P280, P305+P351+P338
H335	May cause respiratory irritation	P261, P271, P304+P340

(Data sourced from Sigma-Aldrich and other suppliers)[4][8]

Conclusion

5-Chloroisatoic anhydride is a powerful and versatile reagent whose utility is directly derived from its molecular structure. The combination of a stable, planar aromatic core, a reactive anhydride moiety, and a strategically placed chlorine atom makes it an invaluable precursor for a wide range of pharmacologically relevant molecules. For researchers in drug development, a comprehensive grasp of its spectroscopic signature, synthetic routes, and chemical reactivity is not just academic—it is fundamental to leveraging this building block for the efficient discovery of next-generation therapeutics.

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